N-propyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a propyl group attached to the nitrogen atom of the indene ring system
Mechanism of Action
Target of Action
N-propyl-2,3-dihydro-1H-inden-1-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have diverse targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with propylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-propyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N-propyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,3-dihydro-1H-inden-1-amine
- N-ethyl-2,3-dihydro-1H-inden-1-amine
- N-butyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
N-propyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAZJUHKYQQWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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